1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzoyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dichloromethane: Common solvent for the reactions.
Hydrochloric Acid: Used in hydrolysis reactions.
Major Products Formed
Functionalized Piperazines: Resulting from substitution reactions.
Carboxylic Acids: Formed from hydrolysis of the benzoyl group.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine stands out due to its combination of a piperazine ring and a 3,5-bis(trifluoromethyl)benzoyl group. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c1-8-7-21-2-3-22(8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQUKDBOQTLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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